molecular formula C12H7ClFNO2 B3347066 2-(3-Chloro-4-fluorophenyl)isonicotinic acid CAS No. 1261951-49-8

2-(3-Chloro-4-fluorophenyl)isonicotinic acid

Cat. No.: B3347066
CAS No.: 1261951-49-8
M. Wt: 251.64 g/mol
InChI Key: RFTCAIDQBBLAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H7ClFNO2. It is a derivative of isonicotinic acid, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (3-chloro-4-fluorophenylboronic acid), isonicotinic acid derivative, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

    Time: The reaction time can vary but is generally around 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways and molecular targets involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 3-Chlorophenyl isocyanate
  • Isoniazid

Uniqueness

2-(3-Chloro-4-fluorophenyl)isonicotinic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-9-5-7(1-2-10(9)14)11-6-8(12(16)17)3-4-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTCAIDQBBLAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679520
Record name 2-(3-Chloro-4-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-49-8
Record name 2-(3-Chloro-4-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-fluorophenyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-4-fluorophenyl)isonicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Chloro-4-fluorophenyl)isonicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Chloro-4-fluorophenyl)isonicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Chloro-4-fluorophenyl)isonicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Chloro-4-fluorophenyl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.